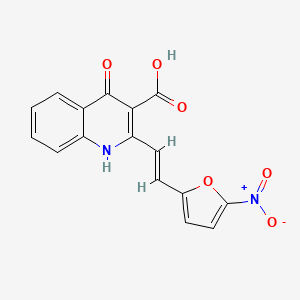
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a nitrofuran moiety, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 5-nitrofuran-2-carbaldehyde with 4-hydroxyquinoline-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group on the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in bacterial cells. This oxidative stress can damage cellular components, ultimately inhibiting bacterial growth . Additionally, the quinoline core can interact with DNA and enzymes, further contributing to its antimicrobial activity .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but lack the nitrofuran moiety.
Nitrofuran Derivatives: Compounds like nitrofurantoin and furazolidone have similar nitrofuran groups but different core structures.
Uniqueness
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid is unique due to the combination of the quinoline core and the nitrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C16H10N2O6 |
|---|---|
分子量 |
326.26 g/mol |
IUPAC 名称 |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10N2O6/c19-15-10-3-1-2-4-11(10)17-12(14(15)16(20)21)7-5-9-6-8-13(24-9)18(22)23/h1-8H,(H,17,19)(H,20,21)/b7-5+ |
InChI 键 |
NURIEBGAXPYCBS-FNORWQNLSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
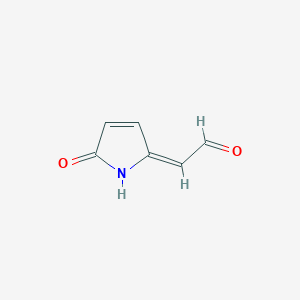
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
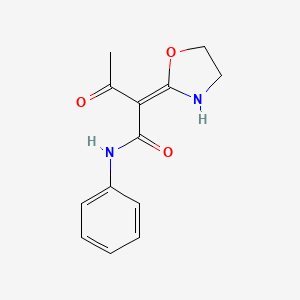
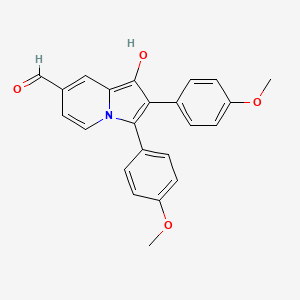
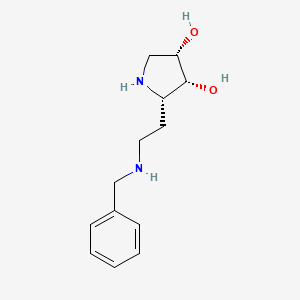
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)


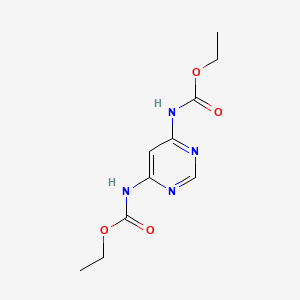

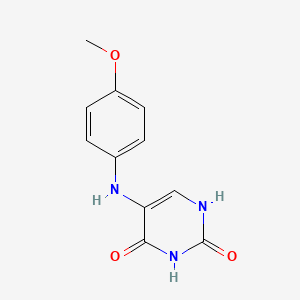

![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
